molecular formula C19H29NO5 B1666213 AZD 3043 CAS No. 579494-66-9

AZD 3043

Cat. No.: B1666213
CAS No.: 579494-66-9
M. Wt: 351.4 g/mol
InChI Key: QPUVKSKJCNGSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Benzeneacetic acid, 4-(2-(diethylamino)-2-oxoethoxy)-3-ethoxy-, propyl ester" is a synthetic derivative of benzeneacetic acid featuring:

  • 4-position substitution: A 2-(diethylamino)-2-oxoethoxy group, which introduces a tertiary amine and ester functionality.
  • 3-position substitution: An ethoxy group, contributing to lipophilicity and steric bulk.
  • Ester moiety: A propyl ester at the acetic acid side chain, influencing hydrolysis rates and membrane permeability.

The ethoxy group at position 3 distinguishes it from Propanidid, which has a methoxy group, likely altering solubility and metabolic stability.

Properties

CAS No.

579494-66-9

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-ethoxyphenyl]acetate

InChI

InChI=1S/C19H29NO5/c1-5-11-24-19(22)13-15-9-10-16(17(12-15)23-8-4)25-14-18(21)20(6-2)7-3/h9-10,12H,5-8,11,13-14H2,1-4H3

InChI Key

QPUVKSKJCNGSGT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OCC

Appearance

Solid powder

Other CAS No.

579494-66-9

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(4-((N,N-diethylcarbamoyl)methoxy)-3-ethoxyphenyl)acetic acid propyl ester
AZD-3043

Origin of Product

United States

Preparation Methods

Synthesis of 4-Hydroxy-3-Ethoxyphenylacetic Acid

The foundational intermediate is synthesized via Reimer-Tiemann reaction or Friedel-Crafts acylation :

  • Glyoxylic acid coupling : Phenolic precursors (e.g., 3-ethoxyphenol) react with glyoxylic acid (50% aqueous) under acidic conditions to yield 2-hydroxy-4-ethoxy-phenylacetic acid.
  • Reduction : Subsequent reduction using stannous chloride dihydrate (SnCl₂·2H₂O) in HCl/EtOH converts the α-keto group to α-hydroxy, achieving 4-hydroxy-3-ethoxyphenylacetic acid in 80–90% yield.

Alkylation with 2-Chloro-N,N-Diethylacetamide

The hydroxyl group at position 4 undergoes nucleophilic substitution:

  • Reaction conditions :
    • Substrate: 4-Hydroxy-3-ethoxyphenylacetic acid (1 eq)
    • Alkylating agent: 2-Chloro-N,N-diethylacetamide (1.2 eq)
    • Base: Potassium carbonate (2 eq) in anhydrous DMF
    • Temperature: 80°C, 6–8 hours
  • Mechanism : Base deprotonates the phenolic OH, enabling SN2 displacement of chloride from the acetamide derivative.
  • Yield : 70–85% after column chromatography (silica gel, ethyl acetate/hexane).

Propyl Esterification

The carboxylic acid is esterified via acid-catalyzed Fischer esterification or Steglich coupling :

  • Fischer method :
    • Reagents: Propanol (excess), concentrated H₂SO₄ (catalyst)
    • Conditions: Reflux (100°C), 12 hours
    • Yield: 65–75%
  • Steglich optimization :
    • Coupling agent: DCC (N,N'-dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine)
    • Solvent: Dichloromethane, room temperature, 4 hours
    • Yield: 85–90%

Process Optimization and Scalability

Solvent Selection and Green Chemistry

  • Molten-state synthesis (as in CN106349091A) reduces solvent use by 60% for analogous compounds, employing toluene only during workup.
  • Petroleum ether (b.p. 60–80°C) proves effective for dipolar aprotic reactions, enhancing reaction rates without byproduct formation.

Temperature and pH Control

  • Alkylation proceeds optimally at 80°C; higher temperatures promote decomposition.
  • Post-reaction neutralization (pH 3–6) ensures product precipitation while removing unreacted reagents.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 1.25 (t, 6H, N(CH₂CH₃)₂)
    • δ 4.15 (q, 2H, OCH₂CH₃)
    • δ 4.72 (s, 2H, COOCH₂CH₂CH₃)
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Physicochemical Properties

Property Value Method
LogP 2.83 ± 0.12 Shake-flask
PSA 65.07 Ų DFT calculation
Melting Point 92–94°C DSC

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Solvent Use (L/kg)
Fischer esterification 70 95 8.2
Steglich coupling 88 98 3.5
Molten-state alkylation 82 97 1.8

Steglich coupling offers superior yield and purity but requires costly reagents. Molten-state approaches balance efficiency and environmental impact.

Industrial and Regulatory Considerations

  • Scale-up challenges : Exothermic alkylation necessitates controlled addition of 2-chloro-N,N-diethylacetamide to prevent thermal runaway.
  • Regulatory compliance : Residual solvents (DMF, toluene) must meet ICH Q3C limits (<890 ppm).

Chemical Reactions Analysis

AZD-3043 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AZD-3043 has a wide range of scientific research applications, including:

Mechanism of Action

AZD-3043 exerts its effects by potentiating γ-aminobutyric acid type A receptor-mediated chloride currents. This modulation leads to the inhibition of neuronal activity, resulting in sedation and hypnosis. The compound is rapidly hydrolyzed in liver microsomes, leading to its rapid clearance and short duration of action. This esterase-dependent metabolic pathway is crucial for its predictable recovery profile .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Compound Name 3-Substituent 4-Substituent Ester Group Molecular Weight Pharmacological Use References
Target Compound 3-ethoxy 4-(2-(diethylamino)-2-oxoethoxy) Propyl 351.43* Hypothesized anesthetic
Propanidid 3-methoxy 4-(2-(diethylamino)-2-oxoethoxy) Propyl 337.42 Intravenous anesthetic
Compound 5b () 3-(trifluoromethoxy) 4-(2-(diethylamino)-2-oxoethoxy) Propyl 377.15 Ultra-short recovery agent†
Benzeneacetic acid, α-methyl-4-(2-methylpropyl)-, ethyl ester () α-methyl 4-(2-methylpropyl) Ethyl N/A Not specified; structural analog

*Calculated based on Propanidid’s MW (337.42) + additional ethoxy group (14.03).

Key Differences and Implications

Substituent Effects: 3-Ethoxy vs. This could impact formulation requirements (e.g., need for co-solvents) . 3-Trifluoromethoxy (Compound 5b): The trifluoromethoxy group introduces strong electron-withdrawing effects, which may enhance oxidative stability and receptor-binding affinity compared to ethoxy/methoxy analogs .

Pharmacological Activity :

  • Propanidid’s anesthetic action is attributed to GABA receptor modulation. The target compound’s ethoxy group may alter binding kinetics or potency due to steric hindrance .
  • Compound 5b’s trifluoromethoxy group is associated with ultra-short recovery times in anesthesia, suggesting substituent electronic properties critically influence onset/offset profiles .

Research Findings and Data

Physicochemical Properties

  • Solubility : Propanidid is water-insoluble but alcohol-soluble, suggesting the target compound’s higher lipophilicity may necessitate lipid-based delivery systems .
  • Stability : Ethoxy and trifluoromethoxy groups improve resistance to enzymatic degradation compared to methoxy, as seen in Compound 5b’s enhanced in vitro stability .

Pharmacokinetic and Toxicological Data

  • Propanidid : LD$_{50}$ in mice is 113 mg/kg (i.v.), highlighting narrow therapeutic index. The target compound’s ethoxy group may alter toxicity profiles .
  • Compound 5b: No toxicity data reported, but fluorine substitution often reduces metabolic activation of toxicophores .

Biological Activity

Benzeneacetic acid, 4-(2-(diethylamino)-2-oxoethoxy)-3-ethoxy-, propyl ester, also known as AZD-3043, is a novel compound designed primarily as a sedative-hypnotic agent. Its structure includes a metabolically labile ester moiety, which is crucial for its pharmacokinetic properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C19H29NO5
  • Molar Mass : 351.44 g/mol
  • CAS Number : 579494-66-9
  • Density : 1.075 g/cm³ (predicted)
  • Boiling Point : 471.9 °C (predicted)
  • pKa : -0.86 (predicted)
PropertyValue
Molecular FormulaC19H29NO5
Molar Mass351.44 g/mol
Density1.075 g/cm³
Boiling Point471.9 °C
pKa-0.86

AZD-3043 acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA_A) receptor, enhancing GABAergic transmission and leading to sedative effects. The compound's design aims to facilitate rapid and predictable recovery from sedation, making it a candidate for clinical applications in anesthesia.

Pharmacokinetics

The compound exhibits a favorable pharmacokinetic profile characterized by:

  • Rapid onset of action
  • Short duration of effects , allowing for quick recovery from sedation
  • Metabolic lability , which is essential for its effectiveness as a sedative-hypnotic agent

In studies comparing the metabolic stability of AZD-3043 with other agents like propofol and AZD3043, it was found that AZD-3043 has shorter half-lives in various species, indicating its potential for rapid recovery post-administration.

Case Studies and Research Findings

  • Hypnotic Potency Study :
    • A study evaluated the hypnotic potency of AZD-3043 in animal models (mice, rats, rabbits). The results indicated that AZD-3043 induced a comparable duration of loss of righting reflex (LORR) compared to established agents like propofol but with faster recovery times .
  • In Vitro Stability :
    • The stability of AZD-3043 was assessed in whole blood samples from various species. The mean half-life values were found to be significantly shorter than those of other sedatives, suggesting its rapid metabolism:
    SpeciesMean t1/2 Value (min)
    Sprague-Dawley Rat0.4 ± 0.1
    New Zealand White Rabbit11.6 ± 1.6
    Beagle Dog>60
    Cynomolgus Monkey48.9 ± 8.8
    Human25.5 ± 5.6

Toxicological Profile

Toxicity studies have shown that AZD-3043 has minimal adverse effects on biochemical and hematological parameters in animal models, indicating a favorable safety profile for potential clinical use.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Methodological Answer:
The synthesis involves sequential esterification and functionalization of the benzeneacetic acid core. Key steps include:

Esterification : Reacting benzeneacetic acid with propyl alcohol under acid catalysis (e.g., H₂SO₄) to form the propyl ester .

Ethoxy Group Introduction : Alkylation at the 3-position using ethyl bromide and a base (e.g., K₂CO₃) .

Diethylamino-Oxoethoxy Functionalization :

  • Introduce the 2-(diethylamino)-2-oxoethoxy group at the 4-position via nucleophilic substitution using chloroacetyl chloride followed by reaction with diethylamine .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Validation : Monitor reaction progress using TLC and confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Basic: Which analytical techniques are optimal for characterizing the ester and ether functionalities?

Methodological Answer:

  • Infrared Spectroscopy (IR) : Confirm ester C=O stretching (~1740 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR: Look for propyl ester protons (δ 0.9–1.1 ppm for CH₃, δ 1.6–1.8 ppm for CH₂, δ 4.0–4.2 ppm for OCH₂), ethoxy signals (δ 1.3–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂), and diethylamino group protons (δ 1.0–1.2 ppm for CH₃, δ 3.3–3.5 ppm for NCH₂) .
    • ¹³C NMR: Ester carbonyl (~170 ppm), oxoethoxy carbonyl (~165 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data?

Methodological Answer:
Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:

Standardized Bioassays : Use cell lines with consistent passage numbers (e.g., HEK293 for receptor binding) and validate via positive controls (e.g., tramadol for analgesic activity comparisons) .

Purity Assessment : Quantify impurities via HPLC (≥98% purity threshold) and correlate activity with purified batches .

Dose-Response Curves : Perform IC₅₀/EC₅₀ studies in triplicate to assess reproducibility. For example, if analgesic activity varies, test across multiple pain models (e.g., thermal vs. chemical nociception) .

Metabolic Stability : Check for esterase-mediated hydrolysis in vitro (e.g., liver microsomes) to rule out metabolite interference .

Advanced: What computational approaches predict solubility and membrane permeability?

Methodological Answer:

  • LogP Calculation : Use fragment-based methods (e.g., XlogP3) to estimate hydrophobicity. Experimental XlogP values for similar esters range from 3.5–4.2 .
  • Polar Surface Area (PSA) : Calculate PSA (~44–45 Ų) to predict blood-brain barrier penetration; PSA <60 Ų suggests high permeability .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (e.g., CHARMM force field) to model passive diffusion .
  • Solubility Prediction : Use Abraham parameters or COSMO-RS to estimate aqueous solubility, accounting for ethoxy and ester groups’ solvation effects .

Basic: How can stability studies be designed for this compound under physiological conditions?

Methodological Answer:

Hydrolytic Stability :

  • Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Ester hydrolysis is pH-sensitive; acidic conditions may accelerate breakdown .

Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products using LC-MS .

Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months; assess via DSC/TGA for melting point and decomposition profiles .

Advanced: What strategies optimize the compound’s selectivity for target receptors?

Methodological Answer:

Structure-Activity Relationship (SAR) :

  • Modify the diethylamino group (e.g., replace with pyrrolidino) to reduce off-target binding .
  • Adjust ethoxy chain length to sterically hinder non-specific interactions .

Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., opioid receptors) vs. anti-targets (e.g., muscarinic receptors) .

Functional Assays : Compare cAMP inhibition (GPCR activity) and calcium flux (ion channel off-target effects) in parallel screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD 3043
Reactant of Route 2
Reactant of Route 2
AZD 3043

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.